Ac-Ser-Gly-Arg-Gly-Lys-Gly-Gly-Lys-Gly-Leu-Gly-Lys(Ac)-Gly-Gly-Ala-Lys-Arg-His-Arg-Lys-Val-Gly-Gly-Lys(biotinyl)-OH.TFA

Description

This peptide is a synthetic, heavily modified sequence featuring:

- Acetylation (Ac): At the N-terminal Serine (position 1) and an internal Lysine (position 13).

- Biotinylation: At the C-terminal Lysine (position 25), enabling immobilization in assays.

- Sequence motifs: Multiple glycine (Gly) repeats, arginine (Arg)-lysine (Lys) clusters, and hydrophobic residues (Leu, Val, Ala).

- Counterion: Trifluoroacetic acid (TFA), common in peptide synthesis for purification and stability.

Functionally, the sequence suggests roles in protein-protein interactions (Arg/Lys-rich regions for electrostatic binding) and cell-surface targeting (biotin-streptavidin applications). The TFA counterion ensures solubility during synthesis but may require removal for specific biological assays .

Properties

IUPAC Name |

(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-6-acetamido-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-6-aminohexanoyl]amino]acetyl]amino]acetyl]amino]-6-aminohexanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]acetyl]amino]acetyl]amino]propanoyl]amino]-6-aminohexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-aminohexanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C111H195N43O30S.C2HF3O2/c1-61(2)45-76(146-91(168)57-134-97(172)68(26-11-17-37-113)141-86(163)52-129-83(160)49-131-95(170)67(25-10-16-36-112)142-88(165)54-133-98(173)70(31-22-42-125-108(116)117)144-90(167)56-136-100(175)78(58-155)140-65(7)157)99(174)135-55-89(166)143-69(29-14-20-40-123-64(6)156)96(171)132-48-82(159)128-51-85(162)139-63(5)94(169)147-71(27-12-18-38-114)101(176)149-74(33-24-44-127-110(120)121)103(178)151-77(46-66-47-122-60-138-66)105(180)150-73(32-23-43-126-109(118)119)102(177)148-72(28-13-19-39-115)104(179)153-92(62(3)4)106(181)137-50-84(161)130-53-87(164)145-75(107(182)183)30-15-21-41-124-81(158)35-9-8-34-80-93-79(59-185-80)152-111(184)154-93;3-2(4,5)1(6)7/h47,60-63,67-80,92-93,155H,8-46,48-59,112-115H2,1-7H3,(H,122,138)(H,123,156)(H,124,158)(H,128,159)(H,129,160)(H,130,161)(H,131,170)(H,132,171)(H,133,173)(H,134,172)(H,135,174)(H,136,175)(H,137,181)(H,139,162)(H,140,157)(H,141,163)(H,142,165)(H,143,166)(H,144,167)(H,145,164)(H,146,168)(H,147,169)(H,148,177)(H,149,176)(H,150,180)(H,151,178)(H,153,179)(H,182,183)(H4,116,117,125)(H4,118,119,126)(H4,120,121,127)(H2,152,154,184);(H,6,7)/t63-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,92-,93-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDZUXRDKWJBXKO-YIZHCMRGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)NC(CCCCNC(=O)C)C(=O)NCC(=O)NCC(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NCC(=O)NCC(=O)NC(CCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)C(=O)O)NC(=O)CNC(=O)C(CCCCN)NC(=O)CNC(=O)CNC(=O)C(CCCCN)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CO)NC(=O)C.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)NCC(=O)N[C@@H](CCCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3)C(=O)O)NC(=O)CNC(=O)CNC(=O)[C@H](CCCCNC(=O)C)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)CNC(=O)CNC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CO)NC(=O)C.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C113H196F3N43O32S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2758.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this peptide typically involves solid-phase peptide synthesis (SPPS). The process starts with the attachment of the C-terminal amino acid to a solid resin. Subsequent amino acids are added sequentially using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The acetylation of lysine residues and the biotinylation of the terminal lysine are performed using specific reagents like acetic anhydride and biotin-N-hydroxysuccinimide ester, respectively.

Industrial Production Methods

In an industrial setting, the production of such peptides involves automated peptide synthesizers that can handle large-scale synthesis. The process is optimized for high yield and purity, often involving multiple purification steps such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Oxidation: Peptides can undergo oxidation, particularly at methionine and cysteine residues.

Reduction: Disulfide bonds in peptides can be reduced to free thiols using reducing agents like dithiothreitol (DTT).

Substitution: Amino acid residues can be substituted with other residues to study structure-activity relationships.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or performic acid.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Site-directed mutagenesis or chemical modification.

Major Products

The major products of these reactions depend on the specific modifications made. For example, oxidation can lead to sulfoxides or sulfone derivatives, while reduction can yield free thiol groups.

Scientific Research Applications

Peptides like this one are used in various fields:

Chemistry: Studying peptide synthesis and modification techniques.

Biology: Investigating protein-protein interactions and cellular signaling pathways.

Medicine: Developing peptide-based therapeutics and diagnostics.

Industry: Creating peptide-based materials and sensors.

Mechanism of Action

The mechanism of action of this peptide depends on its specific sequence and modifications. Generally, peptides interact with proteins, enzymes, or receptors to modulate their activity. The acetyl and biotinyl groups can enhance binding affinity or facilitate detection and purification.

Comparison with Similar Compounds

Structural and Functional Comparisons

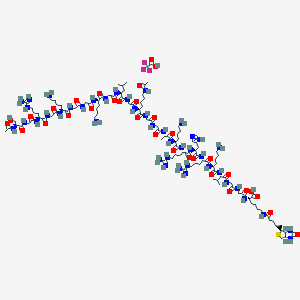

Table 1: Key Features of Comparable Peptides

Key Similarities and Differences

Structural Similarities

- Arg/Lys Clusters : Both TC and JVA-911 feature arginine/lysine-rich regions, which enhance binding to negatively charged surfaces (e.g., cell membranes or nucleic acids) .

- Biotinylation : TC and BioTides® utilize biotin for streptavidin-based immobilization in assays, improving detection sensitivity .

- Acetylation : TC and JVA-901 employ N-terminal acetylation to stabilize against enzymatic degradation and enhance membrane permeability .

Functional Divergences

- Target Specificity : TC’s biotinyl group and glycine repeats suggest use in pull-down assays (similar to Radixin FERM-binding peptides ), whereas GRGDSPK’s RGD motif targets integrins for adhesion studies .

- Modification Impact : Unlike TC’s acetylation, Radixin peptides incorporate phosphorylated serine (S2p) or aspartic acid (S2D) to mimic phosphorylation, altering binding affinity to radixin .

Binding and Assay Performance

- TC’s biotinyl group enables efficient immobilization in ELISA or surface plasmon resonance (SPR) assays, comparable to BioTides® .

Limitations and Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.